1-{4-[2-(2,5-Dimethylphenoxy)propanoyl]piperazin-1-yl}but-2-yn-1-one
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Overview
Description
1-{4-[2-(2,5-Dimethylphenoxy)propanoyl]piperazin-1-yl}but-2-yn-1-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 2,5-dimethylphenoxy group and a but-2-yn-1-one moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
The synthesis of 1-{4-[2-(2,5-Dimethylphenoxy)propanoyl]piperazin-1-yl}but-2-yn-1-one involves multiple steps, typically starting with the preparation of the piperazine derivative. The synthetic route often includes the following steps:
Formation of the piperazine derivative: This step involves the reaction of piperazine with 2,5-dimethylphenol in the presence of a suitable base to form the 2,5-dimethylphenoxy-piperazine intermediate.
Acylation: The intermediate is then acylated with a propanoyl chloride derivative to introduce the propanoyl group.
Alkyne addition: Finally, the but-2-yn-1-one moiety is introduced through a coupling reaction with an appropriate alkyne reagent under specific conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-{4-[2-(2,5-Dimethylphenoxy)propanoyl]piperazin-1-yl}but-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with halogenated compounds, introducing different substituents on the nitrogen atoms.
Coupling Reactions: The alkyne moiety allows for coupling reactions such as Sonogashira coupling, forming new carbon-carbon bonds with aryl or vinyl halides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, catalysts such as palladium or copper, and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
1-{4-[2-(2,5-Dimethylphenoxy)propanoyl]piperazin-1-yl}but-2-yn-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-{4-[2-(2,5-Dimethylphenoxy)propanoyl]piperazin-1-yl}but-2-yn-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors to affect neurological functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-{4-[2-(2,5-Dimethylphenoxy)propanoyl]piperazin-1-yl}but-2-yn-1-one can be compared with other similar compounds, such as:
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds also feature a piperazine ring and are studied for their therapeutic potential, particularly as ligands for alpha1-adrenergic receptors.
Thiouracil amide derivatives: These compounds are known for their ability to cleave poly (ADP-ribose) polymerase and are used in cancer research.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the but-2-yn-1-one moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-[2-(2,5-dimethylphenoxy)propanoyl]piperazin-1-yl]but-2-yn-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-5-6-18(22)20-9-11-21(12-10-20)19(23)16(4)24-17-13-14(2)7-8-15(17)3/h7-8,13,16H,9-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVQKGGMKHMQJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N1CCN(CC1)C(=O)C(C)OC2=C(C=CC(=C2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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